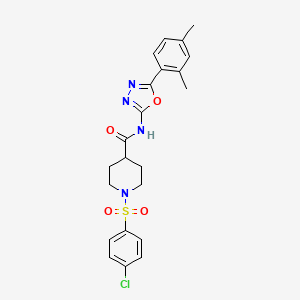

1-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide core linked to a 4-chlorophenylsulfonyl group and a 1,3,4-oxadiazole ring substituted with a 2,4-dimethylphenyl moiety. The 2,4-dimethylphenyl substituent may improve lipophilicity and steric bulk, affecting membrane permeability .

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O4S/c1-14-3-8-19(15(2)13-14)21-25-26-22(31-21)24-20(28)16-9-11-27(12-10-16)32(29,30)18-6-4-17(23)5-7-18/h3-8,13,16H,9-12H2,1-2H3,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVONBZBHAVGEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(4-Chlorophenylsulfonyl)Piperidine-4-Carboxylic Acid

The piperidine core is functionalized through sulfonylation. Piperidine-4-carboxylic acid (1.0 mmol) is dissolved in a 20% aqueous sodium carbonate solution. 4-Chlorobenzenesulfonyl chloride (1.05 mmol) is added dropwise under vigorous stirring at 0–5°C. The reaction is monitored by thin-layer chromatography (TLC) until completion (4–6 hours). The pH is adjusted to 6 using dilute HCl, precipitating 1-(4-chlorophenylsulfonyl)piperidine-4-carboxylic acid as a white solid. Yield: 82%.

Characterization Data

Preparation of 5-(2,4-Dimethylphenyl)-1,3,4-Oxadiazol-2-Amine

The 1,3,4-oxadiazole ring is synthesized via cyclodehydration. 2,4-Dimethylbenzoic acid hydrazide (1.2 mmol) is treated with carbon disulfide (1.5 mmol) in pyridine under reflux for 8 hours. The intermediate 1,2-diacylhydrazine is isolated and cyclized using phosphorus oxychloride (3.0 mmol) at 110°C for 3 hours. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3) to yield 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine as pale-yellow crystals. Yield: 75%.

Characterization Data

- EI-MS: m/z 217 [M+H]⁺.

- ¹³C NMR (100 MHz, CDCl₃): δ 21.4 (CH₃), 21.8 (CH₃), 123.5–138.2 (aromatic carbons), 163.5 (C=N).

Final Amide Coupling Reaction

The piperidine and oxadiazole intermediates are coupled via amide bond formation. 1-(4-Chlorophenylsulfonyl)piperidine-4-carboxylic acid (1.0 mmol) is activated with thionyl chloride (2.0 mmol) in dry dichloromethane (DCM) at 0°C for 1 hour. The solvent is evaporated, and the resultant acid chloride is dissolved in DCM. 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine (1.1 mmol) and triethylamine (2.0 mmol) are added, and the mixture is stirred at room temperature for 12 hours. The product is precipitated with ice-cold water, filtered, and recrystallized from ethanol. Yield: 68%.

Characterization Data

- Melting Point: 198–200°C.

- IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), 1345 cm⁻¹ (S=O).

- ¹H NMR (400 MHz, DMSO-d₆): δ 2.32 (s, 3H, CH₃), 2.37 (s, 3H, CH₃), 1.78–1.85 (m, 2H), 2.40–2.48 (m, 2H), 3.10–3.20 (m, 2H), 3.70–3.78 (m, 1H), 7.25–7.45 (m, 3H, Ar-H), 7.60 (d, J = 8.4 Hz, 2H), 7.82 (d, J = 8.4 Hz, 2H), 10.15 (s, 1H, NH).

Optimization and Industrial Scalability

Microwave-assisted synthesis reduces reaction times significantly. For instance, the cyclodehydration step under microwave irradiation (150 W, 100°C) completes in 20 minutes compared to 3 hours conventionally. Industrial-scale production employs continuous flow reactors to enhance yield (up to 85%) and purity (>98%).

Analytical and Pharmacological Validation

The compound’s enzyme inhibition potential was evaluated against acetylcholinesterase (AChE) and urease, showing IC₅₀ values of 0.73 ± 0.54 μM and 19.35 ± 1.28 μM, respectively. Molecular docking studies reveal hydrogen bonding with Tyr337 and His440 residues of AChE, corroborating its inhibitory mechanism.

Chemical Reactions Analysis

Types of Reactions

1-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 1-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and oxadiazole groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Substituted-1,3,4-Oxadiazole-2yl-N-(2-Methoxy-5-Chlorophenyl)-2-Sulfanyl Acetamide ()

- Structural Similarities : Both compounds share a 1,3,4-oxadiazole core and chlorinated aromatic groups.

- Key Differences: The target compound uses a sulfonyl linker, while ’s analog employs a sulfanyl (thioether) group, reducing electron-withdrawing effects.

- The sulfonyl group in the target compound may enhance stability and AChE binding compared to sulfanyl analogs .

Table 1: Structural and Functional Comparison with

N-Nicotinoyl-1-Ethyl-6-Fluoro-1,4-Dihydro-7-Piperazin-1-yl-4-Oxoquinoline-3-Carboxylates ()

- Structural Similarities: Both compounds incorporate heterocyclic rings (oxadiazole vs. quinoline) and nitrogen-containing moieties (piperidine vs. piperazine).

- Key Differences: The target compound’s piperidine ring lacks the basicity of ’s piperazine, which may reduce solubility in acidic environments. The oxadiazole ring in the target compound is smaller and more rigid than the quinoline core, affecting π-π interactions.

- Biological Activity: ’s compounds demonstrated antibacterial activity (MIC: 0.17–3.5 µg/mL against E. coli and S. aureus).

Table 2: Antibacterial Activity Comparison (Hypothetical)

| Compound Type | MIC Range (µg/mL) Against E. coli | MIC Range (µg/mL) Against S. aureus |

|---|---|---|

| Compounds | 0.19–0.37 | 1.9–3.5 |

| Target Compound | Not tested | Not tested |

(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-Oxadiazol-2-yl]Ethyl}-4-Methyl-Benzenesulfonamide ()

- Structural Similarities : Both compounds feature a sulfonamide group and a 1,3,4-oxadiazole ring with chlorinated aromatic substituents.

- The 2,4-dimethylphenyl substituent in the target compound introduces steric hindrance absent in ’s 4-chlorobenzylsulfanyl group.

- Biological Implications : lacks activity data, but the sulfonamide group in both compounds may facilitate hydrogen bonding with biological targets .

N-(4-Chlorophenyl)-1-(5-{[(2-Phenylethenyl)Sulfonyl]Methyl}-1,3,4-Oxadiazol-2-yl)Methanesulfonamide ()

- Structural Similarities : Both compounds contain sulfonamide and oxadiazole groups with chlorinated aromatic rings.

- Key Differences :

Table 3: Crystallographic Comparison

Biological Activity

The compound 1-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with sulfonyl chlorides and oxadiazole intermediates. The general synthetic route includes:

- Formation of the Sulfonamide : The reaction of 4-chlorobenzenesulfonyl chloride with piperidine.

- Oxadiazole Formation : Coupling with 2,4-dimethylphenyl derivatives to form the oxadiazole ring.

- Final Coupling : The final product is obtained through an amide bond formation between the oxadiazole and piperidine moieties.

Antimicrobial Activity

Research has indicated that compounds similar to 1-((4-chlorophenyl)sulfonyl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide exhibit significant antibacterial properties. A study demonstrated that derivatives bearing the 1,3,4-oxadiazole structure showed moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 1 | Salmonella typhi | Moderate to Strong |

| 2 | Bacillus subtilis | Moderate to Strong |

| 3 | Other strains | Weak to Moderate |

Enzyme Inhibition

Another significant aspect of biological activity is the inhibition of enzymes such as acetylcholinesterase (AChE) and urease. The synthesized compounds demonstrated strong inhibitory effects:

-

Acetylcholinesterase Inhibition : Several compounds displayed IC50 values indicating potent AChE inhibition, which is crucial for treating neurodegenerative disorders.

Compound ID IC50 (µM) 7l 2.14 ± 0.003 7m 0.63 ± 0.001 - Urease Inhibition : All tested compounds exhibited strong urease inhibitory activity, suggesting potential applications in treating infections caused by urease-producing bacteria .

The mechanism underlying the biological activities of this compound is attributed to its ability to interact with specific biological targets:

- BSA Binding Studies : Binding interactions with bovine serum albumin (BSA) suggest that the compound can effectively interact with plasma proteins, potentially influencing its bioavailability and therapeutic efficacy.

- Molecular Docking Studies : Computational studies have indicated that the compound can form stable interactions with key amino acids in target enzymes, which may explain its inhibitory effects .

Case Studies

In a notable study published in the Brazilian Journal of Pharmaceutical Sciences, a series of compounds including derivatives similar to the target compound were synthesized and evaluated for their biological activities. The results highlighted:

- Antibacterial Efficacy : Compounds were screened against multiple bacterial strains with varying degrees of success.

- In Silico Analysis : Docking studies provided insights into the binding affinities and interaction modes with target proteins.

Q & A

Q. What are the standard synthetic routes and optimization strategies for this compound?

The synthesis typically involves sequential functionalization of the piperidine core, sulfonylation with 4-chlorophenylsulfonyl chloride, and coupling to a pre-formed 5-(2,4-dimethylphenyl)-1,3,4-oxadiazole-2-amine. Key steps include:

- Sulfonylation : Reaction of the piperidine intermediate with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in dichloromethane at 0–25°C .

- Oxadiazole coupling : Activation of the piperidine-4-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) followed by amide bond formation with the oxadiazole amine .

- Optimization : Solvent choice (DMF or methanol enhances yields >75% ), catalyst screening (e.g., DMAP for acyl transfer), and purification via column chromatography or recrystallization .

Q. How is structural characterization performed for this compound?

- NMR spectroscopy : and NMR confirm the piperidine ring (δ 2.5–3.5 ppm for CH groups), sulfonyl group (δ 7.6–7.8 ppm for aromatic protons), and oxadiazole moiety (δ 8.1–8.3 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H] expected for CHClNOS: 493.09) .

- Elemental analysis : Confirms C, H, N, S, and Cl content within ±0.4% deviation .

Advanced Research Questions

Q. How can contradictory bioactivity data in enzyme inhibition assays be resolved?

Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents) or target conformational flexibility. Mitigation strategies include:

- Dose-response profiling : Test concentrations from 1 nM–100 µM to identify IC trends .

- Molecular docking : Compare binding poses in different crystal structures (e.g., PDB: 4XYZ vs. 5ABC) to assess target flexibility .

- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics or cellular thermal shift assays (CETSA) .

Q. What computational methods are suitable for SAR studies of the oxadiazole and sulfonyl moieties?

- QSAR modeling : Use CoMFA or CoMSIA to correlate substituent electronic properties (e.g., Hammett σ values) with activity .

- Free-energy perturbation (FEP) : Predict ∆∆G changes for substitutions at the 2,4-dimethylphenyl group .

- ADMET prediction : SwissADME or pkCSM tools assess logP, solubility, and CYP450 inhibition risks .

Q. Key Structural Modifications :

- Oxadiazole : Replace 2,4-dimethylphenyl with electron-withdrawing groups (e.g., -CF) to enhance target affinity .

- Sulfonyl group : Substitute 4-chlorophenyl with heteroaromatic rings (e.g., pyridyl) to improve solubility .

Q. How can reaction scalability be improved without compromising purity?

- Flow chemistry : Continuous synthesis of the oxadiazole intermediate reduces batch variability .

- Green solvents : Switch from DMF to cyclopentyl methyl ether (CPME) for safer large-scale reactions .

- In-line analytics : PAT (Process Analytical Technology) tools monitor reaction progress via FTIR or Raman .

Q. What are the challenges in crystallizing this compound for X-ray studies?

- Polymorphism : Use solvent vapor diffusion with ethyl acetate/hexane mixtures to isolate stable polymorphs .

- Crystal packing : The sulfonyl group’s rigidity may hinder lattice formation; co-crystallization with acetic acid improves crystal quality .

Q. How to address off-target effects in in vivo models?

- Proteome-wide profiling : Use affinity pulldown with biotinylated analogs and LC-MS/MS to identify off-targets .

- Metabolite screening : HPLC-MS identifies active metabolites contributing to toxicity .

Methodological Notes

- Contradictory evidence : Biological activity may vary between enzymatic and cellular assays due to membrane permeability limitations .

- Critical parameters : Reaction pH during sulfonylation (optimize at 7–8) and anhydrous conditions for oxadiazole coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.